molecular formula C13H18ClNO B2462378 N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine CAS No. 929836-88-4

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B2462378
CAS No.: 929836-88-4
M. Wt: 239.74
InChI Key: UWKHIRCNTHXSEB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to a tetrahydropyran ring, which is further substituted with a dimethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a tetrahydropyran derivative. One common method involves the use of a reductive amination reaction, where 4-chlorobenzaldehyde is reacted with 2,2-dimethyltetrahydro-2H-pyran-4-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product . The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring .

Scientific Research Applications

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine is unique due to its tetrahydropyran ring structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2)9-12(7-8-16-13)15-11-5-3-10(14)4-6-11/h3-6,12,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHIRCNTHXSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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